molecular formula C7H15NO B1427444 Oxepan-4-ylmethanamine CAS No. 1367992-64-0

Oxepan-4-ylmethanamine

Cat. No.: B1427444
CAS No.: 1367992-64-0
M. Wt: 129.2 g/mol
InChI Key: RCQSKZVJELDYPC-UHFFFAOYSA-N
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Description

Oxepan-4-ylmethanamine is a bicyclic amine derivative featuring a seven-membered oxepane ring fused with a methanamine group. While direct literature on this compound is sparse, its structural analogs and derivatives have been studied in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

oxepan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-7-2-1-4-9-5-3-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQSKZVJELDYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367992-64-0
Record name 1-(oxepan-4-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxepan-4-ylmethanamine can be synthesized through several methods, including the reduction of oxepan-4-one followed by amination. One common approach involves the reduction of oxepan-4-one using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine using reagents like ammonia or an amine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process typically includes the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Oxepan-4-ylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxepan-4-one (from oxidation), oxepan-4-ol (from reduction), and various substituted oxepanes (from substitution reactions).

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis
Oxepan-4-ylmethanamine serves as a crucial intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in reactions that form more complex molecules, which are essential in medicinal chemistry and materials science. The compound's amine group provides reactivity that can be exploited in forming amides, amines, and other derivatives, making it valuable for creating new pharmaceuticals and agrochemicals .

Pharmacological Applications

Potential Therapeutic Uses
Research indicates that oxepan derivatives exhibit significant pharmacological activities. Studies have shown that compounds related to oxepan can act as anticonvulsants, antidepressants, and muscle relaxants. The oxepane ring structure is associated with neuroactive properties, which makes it a candidate for further exploration in the treatment of neurological disorders .

Case Studies

  • Anticonvulsant Activity : A study highlighted the synthesis of oxazepine derivatives from oxepan-based compounds, demonstrating their effectiveness in reducing seizure activity in animal models. This suggests a potential application for oxepan derivatives in epilepsy treatments .
  • Antidepressant Effects : Investigations into the pharmacodynamics of oxepan derivatives have shown promise in modulating neurotransmitter systems associated with mood regulation, indicating potential use in treating depression .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized to develop polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for synthesizing complex organic compounds
PharmacologyPotential use as anticonvulsant and antidepressant
Material ScienceDevelopment of polymers with enhanced properties

Mechanism of Action

The mechanism by which oxepan-4-ylmethanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Oxepan-4-ylmethanamine and three related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications
This compound C₆H₁₃NO 115.17 Seven-membered oxepane ring; primary amine Limited data; potential intermediate in drug synthesis
[4-(Oxetan-3-yloxy)phenyl]methanamine C₁₀H₁₃NO₂ 179.22 Oxetane (4-membered ring) linked to phenyl group Pharmaceutical intermediate (e.g., kinase inhibitors)
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine C₁₀H₉ClN₂O 208.65 Oxazole ring with 4-chlorophenyl substituent Antimicrobial/anticancer research (oxazole derivatives)
[4-(3-Chlorophenyl)oxan-4-yl]methanamine C₁₂H₁₆ClNO 225.71 Tetrahydropyran (oxane) with 3-chlorophenyl group Not explicitly stated; likely CNS-targeting agent

Structural and Functional Analysis

This compound vs. [4-(Oxetan-3-yloxy)phenyl]methanamine
  • Ring Size and Flexibility : The oxepane ring (7-membered) in this compound offers reduced ring strain compared to the 4-membered oxetane in [4-(Oxetan-3-yloxy)phenyl]methanamine. This may enhance metabolic stability but reduce binding specificity in certain targets .
  • Pharmacological Relevance : The phenyl-oxetane derivative has documented use in kinase inhibitor synthesis due to its ability to modulate solubility and permeability, whereas this compound’s larger ring may limit its utility in rigid binding pockets .
This compound vs. (2-(4-Chlorophenyl)oxazol-4-YL)methanamine
  • This feature is critical for interactions with biological targets like enzymes or receptors .
  • Bioactivity : Oxazole derivatives are frequently explored for antimicrobial and anticancer properties, while this compound’s simpler structure may prioritize its role as a synthetic precursor rather than a bioactive agent .
This compound vs. [4-(3-Chlorophenyl)oxan-4-yl]methanamine
  • This compound lacks such substituents, limiting its direct therapeutic relevance .
  • Ring Oxygen Position : The tetrahydropyran (oxane) ring has a six-membered structure, offering different conformational dynamics compared to oxepane’s seven-membered system .

Biological Activity

Oxepan-4-ylmethanamine, also known as 1-(oxepan-4-yl)methanamine hydrochloride, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: 1-(oxepan-4-yl)methanamine hydrochloride
  • Molecular Formula: C7H15NO·HCl
  • Molecular Weight: 165.66 g/mol

The oxepane ring contributes to its unique properties, including low molecular weight and high polarity, which are advantageous in drug design.

Research indicates that oxepan derivatives may exhibit various biological activities, including:

  • Neuroprotective Effects: Some studies suggest that oxepan derivatives can act as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress .
  • HDAC Inhibition: Similar compounds have shown histone deacetylase (HDAC) inhibitory activity, which is relevant for treating neurodegenerative diseases and certain cancers .
  • Cognitive Enhancement: Preliminary studies indicate potential cognitive-enhancing effects, possibly through modulation of acetylcholinesterase activity .

In Vitro Studies

In vitro studies have demonstrated that oxepan derivatives can inhibit key enzymes involved in neurotransmitter metabolism. For instance, compounds with similar structures have shown significant inhibition of human acetylcholinesterase (hAChE), which is crucial for cognitive function .

CompoundIC50 (µM)Activity Description
Oxepan derivative9 - 246Inhibits hAChE; improves cognitive function in tests

In Vivo Studies

In vivo experiments using animal models have shown that oxepan derivatives can improve cognitive deficits. A study reported significant improvements in memory and learning tasks when administered at specific dosages .

Neurodegenerative Disease Models

In a model of Alzheimer's disease, compounds similar to this compound were tested for their ability to enhance memory retention. Results indicated that these compounds could significantly reduce amyloid-beta levels, a hallmark of Alzheimer's pathology .

Cancer Research

Research has also explored the potential of oxepan derivatives as anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cell lines through HDAC inhibition and modulation of signaling pathways involved in cell survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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